Structural Basis for Differential Target Engagement: Pladienolide D vs. Spliceostatin A
Cryo-EM and X-ray crystallography reveal that Pladienolide D occupies a distinct binding pocket within the SF3B complex compared to other modulators like Spliceostatin A. Specifically, Pladienolide D binds covalently to the PHF5A zinc finger, whereas Spliceostatin A induces a different conformational change in the branch site recognition loop, resulting in distinct intron retention profiles and downstream cytotoxic effects [1].
| Evidence Dimension | Binding mode and structural consequence within the SF3B complex |
|---|---|
| Target Compound Data | Covalent binding to PHF5A zinc finger; stalls E-to-A prespliceosome intermediate. |
| Comparator Or Baseline | Spliceostatin A: Binds to branch site recognition loop; sequence-dependent intron selection. |
| Quantified Difference | Differential intron retention profiles; distinct conformational states captured via cryo-EM (PDB: 7B91 vs. 6EN4). |
| Conditions | Cryo-EM structure of a minimal SF3B core in complex with Pladienolide D (form I); resolution: 3.0 Å. |
Why This Matters
This structural distinction provides a mechanistic basis for the unique biological activity of Pladienolide D and its derivatives, enabling rational design of more selective splicing modulators.
- [1] Cretu, C., et al. Nat Commun 12, 4491 (2021). DOI: 10.1038/s41467-021-24741-1. PDB ID: 7B91. View Source
